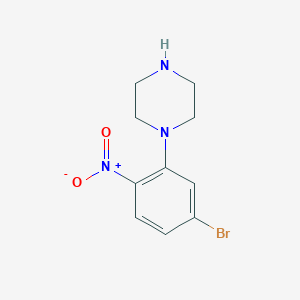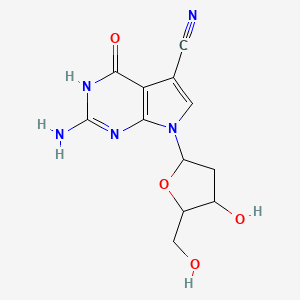![molecular formula C7H6ClN3O B15093635 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15093635.png)
2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions makes these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can react with 5-(hetaryl)tetrazoles to form 2-substituted triazolopyridines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzohydrazides, enaminonitriles, and trifluoroacetic anhydride. Conditions often involve microwave irradiation or mild reaction conditions .
Major Products: The major products formed from these reactions are various substituted triazolopyridines, which can exhibit different biological activities .
Scientific Research Applications
2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research. It is used in medicinal chemistry for the development of drugs with antibacterial, antifungal, antiviral, and anticancer properties . Additionally, it has applications in agriculture as a potential herbicide and in material sciences for the development of new materials .
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridines such as 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines . While both classes of compounds exhibit biological activities, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds:Properties
IUPAC Name |
2-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYVPORVIFJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B15093557.png)

![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)

![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)









